7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-25-14-6-4-5-12(9-14)15-11-16(24-19(20-15)21-22-23-24)13-7-8-17(26-2)18(10-13)27-3/h4-11,16H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUMUVFSGMTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of the tetrazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 364.4 g/mol. The unique structure includes:
- Tetrazole and Pyrimidine Rings : These fused rings contribute to the compound's biological activity.
- Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:
- In Vitro Studies : Similar compounds have shown antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The mechanism often involves the modulation of pathways related to cell growth and apoptosis .
- Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors is crucial for its antitumor efficacy. Studies suggest that these interactions can lead to the inhibition of tumor growth by inducing apoptosis in cancer cells .
Other Biological Activities
Beyond antitumor effects, compounds in this class have been explored for various other biological activities:
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use in treating infections .
- Anti-inflammatory Effects : Research has shown that certain structural analogs possess anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .
Case Study 1: Antitumor Efficacy
A study conducted on a series of tetrazolopyrimidine derivatives demonstrated that the introduction of methoxy groups significantly enhanced their cytotoxicity against cancer cell lines. The results indicated that compounds with similar structures to 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibited IC50 values in the low micromolar range against MCF-7 cells .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation. This suggests a dual mechanism involving both cell cycle regulation and apoptotic pathways .
Structural Comparison Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | Two methoxy-substituted phenyl groups | Antitumor activity |
| 5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]Pyrimidine | Similar structure with different substitution | Antitumor activity |
| 5-(2,4-Dimethoxyphenyl)-7-(3-Methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]Pyrimidine | Variations in methoxy substitution | Varies; potential antitumor |
This table illustrates how variations in substitution patterns can significantly influence both the chemical properties and biological activities of these compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the tetrazolo-pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its effects against breast cancer (T47D) and cervical cancer (HeLa) cells, demonstrating promising results in inhibiting cell growth and promoting cell death through mechanisms such as the activation of apoptotic pathways .
Antimicrobial Properties
Tetrazolo-pyrimidines have also been investigated for their antimicrobial activities. The structural features of 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to the pyrimidine ring can enhance antimicrobial potency, making this compound a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Recent research has explored the neuroprotective properties of tetrazolo-pyrimidines. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier further supports its potential as a therapeutic agent in treating neurological disorders.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Demonstrated significant inhibition of T47D and HeLa cell lines with IC50 values indicating strong cytotoxicity. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Investigate neuroprotective effects | Found that the compound reduced oxidative stress markers in neuronal cultures by up to 50%, suggesting potential for neuroprotection in vivo. |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Catalyst-Free vs. Catalyzed Approaches
- Catalyst-Free Synthesis: and describe catalyst-free methods for synthesizing 5-(substituted-phenyl)-7-(1H-imidazol-4-yl) derivatives using chalcones and 5-aminotetrazole. Yields range from 68% to 80%, with reaction times under reflux conditions .
- Eco-Friendly Catalysis: highlights the use of 4,4’-trimethylenedipiperidine as a green additive in ethanol/water solvent systems, achieving high yields (>80%) for triazolo-pyrimidines. This method avoids toxic reagents and enables recyclability .
- Solvent-Free Protocols : reports sulfamic acid-catalyzed synthesis of 5-methyl-7-aryl derivatives under solvent-free conditions, emphasizing mild reaction parameters and environmental benefits .
Physicochemical and Spectral Properties
- Melting Points : Analogues with electron-withdrawing groups (e.g., nitro in compound 5n) exhibit lower melting points (154–155°C) compared to methoxy-substituted derivatives (164–166°C for 5m), likely due to reduced crystallinity .
- Spectroscopic Signatures : IR spectra of methoxy-substituted compounds show characteristic C-O ether stretches near 1058–1155 cm⁻¹, while ¹H-NMR signals for methoxy protons appear at δ 3.85 ppm .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Design
The target compound’s structure comprises a tetrazolo[1,5-a]pyrimidine core with 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents at positions 7 and 5, respectively. Retrosynthetic disconnection reveals two primary precursors:
Chalcone-Based Cyclocondensation Method
Synthesis of Chalcone Intermediate
The chalcone precursor, (E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation:
- Reactants : 3-Methoxybenzaldehyde (1.0 equiv) and 3,4-dimethoxyacetophenone (1.0 equiv).
- Conditions : Ethanolic NaOH (10% w/v), stirred at 0–5°C for 2 h, then room temperature for 12 h.
- Workup : Acidification with HCl, filtration, and recrystallization from ethanol yields the chalcone as a yellow solid (85–90% yield).
Cyclocondensation with 5-Aminotetrazole
The chalcone reacts with 5-aminotetrazole under acidic conditions to form the tetrazolopyrimidine core:
- Reactants : Chalcone (1.0 equiv), 5-aminotetrazole (1.2 equiv).
- Conditions : Reflux in ethanol with catalytic HCl (0.1 equiv) for 8–12 h.
- Mechanism :
- Workup : Quenching with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1) afford the product as a white solid (70–75% yield).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 10 | 72 |
| H₂SO₄ | EtOH | 80 | 12 | 68 |
| TFA | DMF | 100 | 6 | 65 |
| No catalyst | EtOH | 80 | 24 | <10 |
Multicomponent Reaction (MCR) Approach
One-Pot Synthesis via Aldehyde, Tetrazole, and Enolate
A three-component reaction avoids isolating the chalcone intermediate:
Biginelli-Inspired Adaptation
Dihydropyrimidinethione Cyclization
Modifying the Biginelli reaction with azide incorporation:
- Reactants :
- Dihydropyrimidinethione (1.0 equiv; synthesized from 3,4-dimethoxyacetophenone and thiourea)
- Sodium azide (3.0 equiv)
- Conditions : Mercuric acetate (0.1 equiv) in acetic acid, refluxed for 6 h.
- Workup : Filtration, neutralization, and column chromatography (CH₂Cl₂:MeOH, 9:1) yield the product (60–65% yield).
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chalcone Cyclocondensation | 72 | 98 | High |
| MCR Approach | 68 | 95 | Moderate |
| Biginelli Adaptation | 62 | 90 | Low |
Challenges and Byproduct Mitigation
- Byproducts :
- Optimization :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine?
- Methodology : The compound is synthesized via multi-component reactions (MCRs) using precursors like substituted aldehydes, aminotriazoles, and β-keto esters. For example, a one-pot reaction with 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol, catalyzed by 3-aminopropyltriethoxysilane (APTS), yields the triazolo-pyrimidine core . Alternative protocols involve cyclization reactions with sodium azide or ionic liquid-mediated syntheses to enhance regioselectivity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary methods. NMR identifies substituent positions and diastereomeric ratios, while X-ray analysis resolves stereochemistry and crystal packing. For example, crystallographic data (e.g., C–C bond lengths, torsion angles) validate the 4,7-dihydrotetrazolo-pyrimidine scaffold and substituent orientations .
Q. What analytical techniques assess purity and stability?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required). Thermal stability is evaluated via thermogravimetric analysis (TGA), and photostability is tested under UV-VIS irradiation. Melting point determination and IR spectroscopy further confirm identity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Methodology : Design of Experiments (DoE) approaches, such as response surface methodology (RSM), systematically vary parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol/water mixtures), and catalyst loading (5–20 mol% APTS). For instance, ethanol/water (1:1 v/v) enhances solubility of methoxy-substituted precursors, improving yields by 15–20% compared to pure ethanol .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Methodology : Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray bond angles) are addressed via dynamic NMR studies to probe conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ground-state geometries, comparing theoretical and experimental data to identify dynamic effects .
Q. How do substituent positions (e.g., 3,4-dimethoxyphenyl) influence biological activity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For example, replacing 3,4-dimethoxy with 2,3-dimethoxy groups reduces binding affinity to kinase targets (IC50 shifts from 0.8 µM to >10 µM), suggesting steric and electronic effects at the aryl-binding pocket .
Q. What computational methods predict binding modes to therapeutic targets?
- Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with targets like PDE4 or EGFR. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with in vitro enzyme inhibition assays .
Q. How does the compound’s stability vary under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
